molecular formula C7H4ClF5OS B1306097 3-(Pentafluorosulfanyl)benzoyl chloride CAS No. 401892-81-7

3-(Pentafluorosulfanyl)benzoyl chloride

Cat. No.: B1306097
CAS No.: 401892-81-7
M. Wt: 266.62 g/mol
InChI Key: IDHIADOQLRPGHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-(Pentafluorosulfanyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

C7H4F5O2S+SOCl2C7H4ClF5OS+SO2+HCl\text{C}_7\text{H}_4\text{F}_5\text{O}_2\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{ClF}_5\text{OS} + \text{SO}_2 + \text{HCl} C7​H4​F5​O2​S+SOCl2​→C7​H4​ClF5​OS+SO2​+HCl

Industrial Production Methods

Industrial production methods for 3-(Pentafluorosulfanyl)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfanyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of 3-(Pentafluorosulfanyl)benzamide, 3-(Pentafluorosulfanyl)benzoate esters, etc.

    Reduction: Formation of 3-(Pentafluorosulfanyl)benzyl alcohol.

    Oxidation: Formation of 3-(Pentafluorosulfanyl)benzoic acid.

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfanyl)benzoyl chloride involves its high reactivity due to the presence of the pentafluorosulfanyl group and the benzoyl chloride moiety. The compound can readily undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The pentafluorosulfanyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethoxy)benzoyl chloride
  • 3-(Trifluoromethylthio)benzoyl chloride

Uniqueness

3-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which provides distinct electronic and steric properties compared to other fluorinated benzoyl chlorides. This uniqueness makes it a valuable compound in the synthesis of novel materials and chemicals with enhanced performance .

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIADOQLRPGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381326
Record name SBB053612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-81-7
Record name (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401892-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB053612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-(pentafluorothio)benzoic acid (Apollo Scientific, 0.42 g, 1.7 mmol) and SOCl2 (1.2 mL, 16.9 mmol) was warmed to reflux and was allowed to stir for 2 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was dissolved in toluene (5 mL) and was concentrated under reduced pressure. This dilution with toluene and concentration was repeated two additional times to remove residual thionyl chloride and afford 3-(pentafluoro-λ6-sulfanyl)benzoyl chloride that was used directly below.
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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